ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors.
Cyano Group Addition: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Reduced forms of the cyano and ester groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the pyrrole ring are key functional groups that can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate can be compared with similar compounds such as:
Ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
4-Cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Biological Activity
Ethyl 4-cyano-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carboxylate is a synthetic organic compound with a complex molecular structure, characterized by its thiophene ring and various functional groups. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and agrochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O2S, with a molecular weight of approximately 288.37 g/mol. Its structure includes a thiophene ring substituted with a cyano group and a pyrrole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H16N2O2S |
Molecular Weight | 288.37 g/mol |
CAS Number | 690643-36-8 |
Melting Point | Not specified |
Biological Activity Overview
The biological activity of this compound is primarily attributed to the presence of the thiophene and pyrrole rings, which are often associated with various pharmacological properties. Studies suggest that compounds containing these structures may exhibit:
- Antimicrobial Activity : Thiophene derivatives have been noted for their antifungal and antibacterial properties.
- Antioxidant Properties : The presence of electron-rich heterocycles contributes to radical scavenging activity.
- Cytotoxicity : Certain derivatives have shown potential in inhibiting cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains and fungi. For instance, compounds similar to this one have shown lower EC50 values than standard antifungal agents, suggesting stronger activity.
Case Study: Fungicidal Activity
A comparative study evaluated the fungicidal activity of similar thiophene derivatives. The results indicated that compounds with structural similarities exhibited varying degrees of activity against common plant pathogens. For example:
Compound Name | EC50 (mg/L) |
---|---|
Ethyl 4-cyano-5-(dimethyl) | 4.69 |
Ethyl 4-cyano-3-methyl | 21.44 |
Ethyl 4-cyano-thiophene | 19.89 |
These findings illustrate the potential of this compound as a potent fungicide.
The exact mechanism of action remains to be fully elucidated; however, preliminary studies suggest that the compound may interact with specific biological targets within microbial cells, disrupting essential processes such as cell wall synthesis or metabolic pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene and pyrrole rings can significantly influence biological activity. For instance, modifications that enhance electron density or alter steric hindrance may improve antimicrobial potency.
Properties
IUPAC Name |
ethyl 4-cyano-5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-5-19-15(18)13-11(4)12(8-16)14(20-13)17-9(2)6-7-10(17)3/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFWZBLIUXUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N2C(=CC=C2C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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